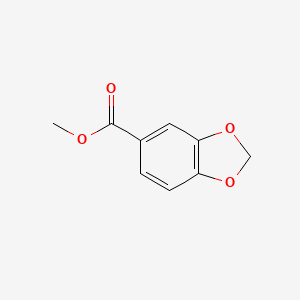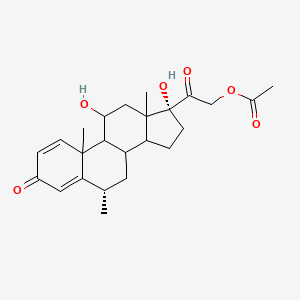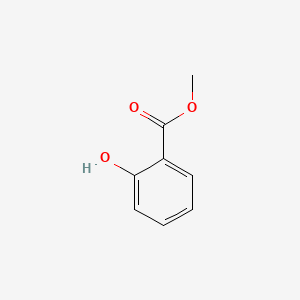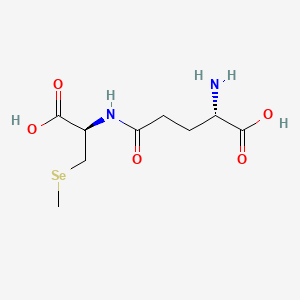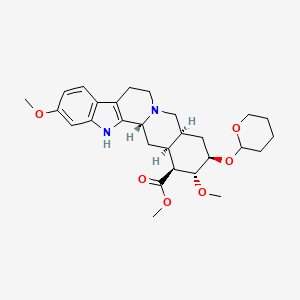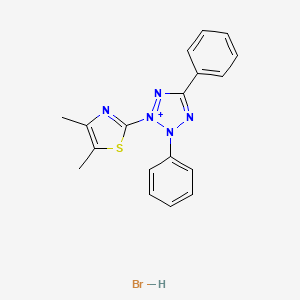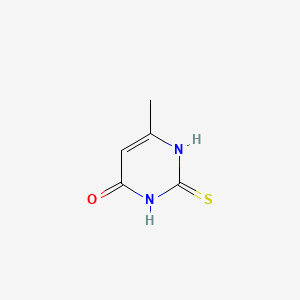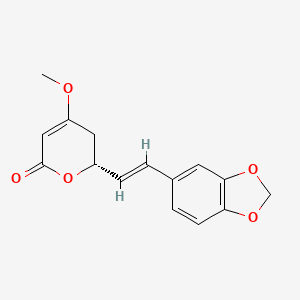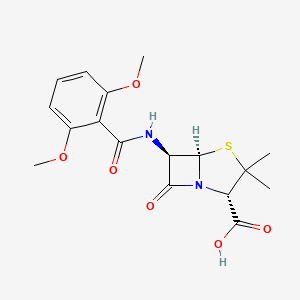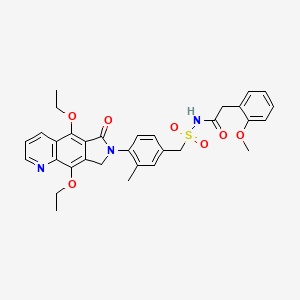
MF498
Übersicht
Beschreibung
MF498 is a novel and selective E prostanoid receptor 4 (EP4) antagonist. EP4 receptors belong to the G-protein coupled receptor (GPCR) family and are activated by binding to Prostaglandin E2 (PGE2). These receptors exhibit differences in signal transduction, tissue localization, and regulation of expression .
Wissenschaftliche Forschungsanwendungen
MF498 hat in mehreren wissenschaftlichen Bereichen Aufmerksamkeit erregt:
Entzündungsforschung: Die EP4-Antagonismus von this compound macht es relevant für die Untersuchung entzündlicher Erkrankungen wie rheumatoider Arthritis und Osteoarthritis.
Weitere Anwendungen:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Blockierung von EP4-Rezeptoren. Dadurch moduliert es die nachgeschalteten Signalwege. spezifische molekulare Ziele und Pfade müssen noch vollständig charakterisiert werden.
Wirkmechanismus
Target of Action
MF498 is a selective and orally active antagonist for the E Prostanoid Receptor 4 (EP4) . EP4 is a G-protein coupled receptor (GPCR) that functions with the binding of Prostaglandin E2 (PGE2) . The EP4 receptor is over-expressed in human prostate cancer tissue .
Mode of Action
This compound interacts with its target, the EP4 receptor, by inhibiting EP ligand-induced activity . It does this with an IC50 value of 1.7 nM , indicating a high affinity for the EP4 receptor. This interaction results in the inhibition of PGE2-stimulated cAMP accumulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Prostaglandin E2 (PGE2) pathway. PGE2 is a prostanoid that serves important homeostatic functions, yet is also responsible for regulating pain and inflammation . By inhibiting the EP4 receptor, the homeostatic function of PGE2 is better maintained .
Pharmacokinetics
In terms of pharmacokinetics, this compound shows good oral bioavailability. In a study, this compound showed 100% bioavailability, resulting in a plasma concentration of 1.2 μM at 6 hours .
Result of Action
The primary result of this compound’s action is the relief of joint inflammation and pain in rodent models of rheumatoid and osteoarthritis . It inhibits inflammation without gastrointestinal toxicity . In addition, this compound was effective in relieving OA-like pain in guinea pigs .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of serum. For instance, this compound inhibits PGE2-stimulated cAMP accumulation with IC50 values of 1.7 and 17 nM in the absence and presence of 10% serum, respectively . This suggests that the presence of serum can decrease the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
MF498 has been shown to interact with the EP4 receptor, exhibiting a Ki value of 0.7 nM, indicating a high affinity for this receptor . The interaction of this compound with the EP4 receptor inhibits the activity of the receptor, as evidenced by the IC50 value of 1.7 nM in HEK293 cells expressing the human EP4 receptor .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit inflammation in adjuvant-induced arthritis (AIA), a rat model for rheumatoid arthritis (RA), and relieve joint pain in a guinea pig model of iodoacetate-induced osteoarthritis (OA) . Furthermore, this compound has been shown to counter the effects of IFN-c on the release of IP-10, IL-8, TNF-a, and IL-1b .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EP4 receptor, thereby inhibiting the receptor’s activity . This inhibition of the EP4 receptor by this compound results in the attenuation of inflammation and pain in rodent models of rheumatoid and osteoarthritis .
Dosage Effects in Animal Models
In rodent models of rheumatoid and osteoarthritis, this compound has been shown to inhibit inflammation without gastrointestinal toxicity, with ED50 values as low as 0.02 mg/kg/day .
Subcellular Localization
Given that it is an antagonist of the EP4 receptor, it is likely that it localizes to the cell membrane where the EP4 receptor is located .
Vorbereitungsmethoden
Industrial Production:: Information regarding industrial-scale production methods for MF498 remains limited. Researchers primarily focus on its biological activity and applications.
Analyse Chemischer Reaktionen
Reaktivität:: MF498 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. spezifische Reagenzien und Bedingungen sind nicht explizit dokumentiert.
Hauptprodukte:: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, sind nicht umfassend untersucht. Weitere Forschung ist erforderlich, um diese Aspekte zu klären.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit:: MF498 zeichnet sich durch seine hohe Selektivität für EP4-Rezeptoren (Ki = 0,7 nM) aus. Seine einzigartige Bindungsaffinität unterscheidet es von anderen Verbindungen, die auf denselben Rezeptor abzielen.
Ähnliche Verbindungen:: Leider bietet die Literatur keine umfassende Liste ähnlicher Verbindungen. Forscher müssen möglicherweise verwandte EP4-Antagonisten für vergleichende Studien untersuchen.
Eigenschaften
IUPAC Name |
N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O7S/c1-5-41-30-23-11-9-15-33-29(23)31(42-6-2)24-18-35(32(37)28(24)30)25-14-13-21(16-20(25)3)19-43(38,39)34-27(36)17-22-10-7-8-12-26(22)40-4/h7-16H,5-6,17-19H2,1-4H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIUERFVJYBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=C1N=CC=C3)OCC)C4=C(C=C(C=C4)CS(=O)(=O)NC(=O)CC5=CC=CC=C5OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347905 | |
| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915191-42-3 | |
| Record name | MF-498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915191423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MF-498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K32LCR80R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



